5-Isopropylthiazole
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Overview
Description
5-Isopropylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. Its molecular formula is C6H9NS, and it is known for its distinctive aromatic properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that 5-Isopropylthiazole may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the thiazole ring undergoing electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting they may influence various cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxicity against human tumor cell lines , indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to be involved in various biological activities, suggesting they may interact with certain enzymes or cofactors and influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-2-methylpropane with thiourea, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropylthiazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-rich nature of the thiazole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens and nitrating agents.
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Electrophilic Substitution: Halogenated thiazoles.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Scientific Research Applications
5-Isopropylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other materials due to its aromatic properties.
Comparison with Similar Compounds
2-Substituted-5-Isopropylthiazole: These derivatives have similar structures but different substituents at the 2-position, affecting their biological activity.
1,3,4-Oxadiazole Derivatives: These compounds share the thiazole ring but have additional heterocyclic structures, leading to varied applications.
Imidazoles and Oxazoles: These azole heterocycles have similar aromatic properties but differ in their nitrogen and oxygen content.
Uniqueness: 5-Isopropylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, making it more suitable for certain applications compared to other thiazole derivatives.
Properties
IUPAC Name |
5-propan-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCKIHDYYQOYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595894 |
Source
|
Record name | 5-(Propan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16585-37-8 |
Source
|
Record name | 5-(Propan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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